![molecular formula C21H27N3S B12211582 5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12211582.png)
5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, butylsulfanyl, methyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-component reactions. One common method is the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid (TFA) as a convenient route toward substituted imidazo[1,5-a]-pyrimidines . Another approach involves a four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile, leading to the formation of regio- and chemoselective products .
Chemical Reactions Analysis
5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. Research has focused on the synthesis of novel derivatives aimed at combating antibiotic-resistant bacteria. The incorporation of sulfanyl groups enhances the interaction with bacterial targets, potentially leading to increased efficacy against various pathogens .
Anti-inflammatory Properties
The compound has been investigated for its ability to inhibit cytokine production, which plays a crucial role in inflammatory processes. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases . The mechanism involves the inhibition of specific signaling pathways that lead to cytokine release.
Anticancer Potential
Pyrazolo[1,5-a]pyrimidines have also been explored for their anticancer activities. The structural modifications in 5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine may enhance its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that this compound can interfere with cell cycle regulation and promote cancer cell death .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of pyrazolo[1,5-a]pyrimidines in models of neuroinflammatory diseases. The ability to modulate immune responses in the central nervous system positions this compound as a potential therapeutic agent for conditions such as multiple sclerosis and Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a study published by PubChem, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives to evaluate their antimicrobial activity against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A publication from PMC detailed experiments where this compound was tested for its ability to inhibit tumor necrosis factor-alpha (TNF-α) production in macrophages. The findings indicated a significant reduction in TNF-α levels, suggesting a strong anti-inflammatory effect .
Case Study 3: Anticancer Activity
Another study investigated the effects of this compound on various cancer cell lines. The results showed that treatment with this compound led to decreased viability and increased apoptosis rates in breast cancer cells .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar pyrazolopyrimidine core but different functional groups, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its specific substituents, which impart unique chemical and biological properties.
Biological Activity
5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, notable for its unique bicyclic structure that integrates both pyrazole and pyrimidine rings. Its molecular formula is C21H27N3S with a molecular weight of 353.5 g/mol. The compound is characterized by specific substituents at various positions, including a tert-butyl group at position 5, a butylsulfanyl group at position 7, a methyl group at position 2, and a phenyl group at position 3. This structural configuration contributes to its distinctive chemical properties and biological activities.
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit diverse biological activities primarily through their role as enzyme inhibitors. These compounds have been investigated for their potential applications in medicinal chemistry, particularly in targeting inflammatory processes and cancer pathways. The mechanism often involves interactions with specific molecular targets that lead to the inhibition of enzymes or interference with critical signaling pathways.
Enzyme Inhibition and Therapeutic Potential
The compound has shown promise as an inhibitor of various enzymes involved in disease pathways. For instance:
- Thymidylate Synthase Inhibition : Similar compounds have been noted for their ability to inhibit thymidylate synthase, an enzyme critical in DNA synthesis, making them potential candidates for antiviral and anticancer therapies .
- Cytokine Production : Some derivatives are reported to inhibit cytokine production, which could be beneficial in treating chronic inflammatory diseases .
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant activity of related compounds, demonstrating significant inhibition of pro-inflammatory enzymes such as 5-lipoxygenase (LO) with IC50 values in the sub-micromolar range. This suggests that this compound may possess similar multifunctional properties suitable for therapeutic applications in inflammation and oxidative stress management .
Comparative Analysis of Related Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | Contains an amino group at position 7 | Potentially different biological activity due to amino substitution |
7-Chloro-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | Chlorine substituent instead of butylsulfanyl | Different reactivity patterns due to electronegative chlorine |
2-Methyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | Variation in phenyl substitution | May exhibit distinct pharmacological properties |
This comparative analysis illustrates the diversity within the pyrazolo[1,5-a]pyrimidine class and emphasizes how variations in substituents can influence biological activity.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyrazolo[1,5-a]pyrimidines, several derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects on cancer cells while showing lower toxicity towards normal cells. This highlights the potential of this compound as a lead compound for further development in anticancer drug discovery.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of related pyrazolo compounds in animal models of inflammation. The results demonstrated that these compounds significantly reduced markers of inflammation and improved clinical scores in treated animals compared to controls. This suggests that similar mechanisms may be applicable to our compound of interest.
Properties
Molecular Formula |
C21H27N3S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-tert-butyl-7-butylsulfanyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H27N3S/c1-6-7-13-25-18-14-17(21(3,4)5)22-20-19(15(2)23-24(18)20)16-11-9-8-10-12-16/h8-12,14H,6-7,13H2,1-5H3 |
InChI Key |
JGWYMVNITAJQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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